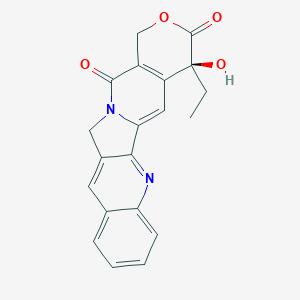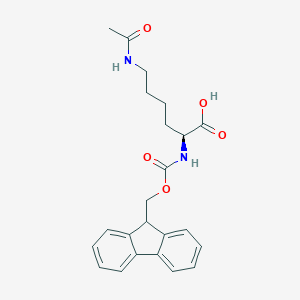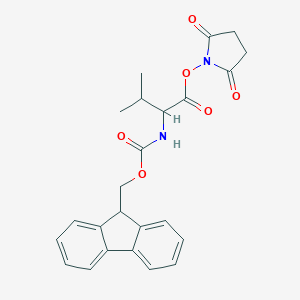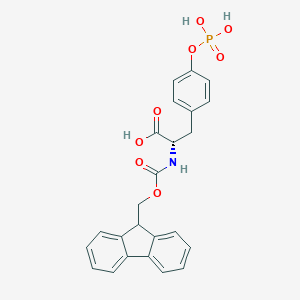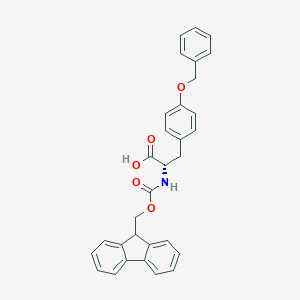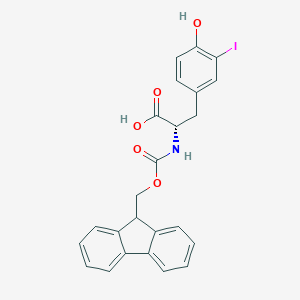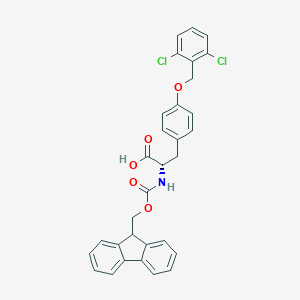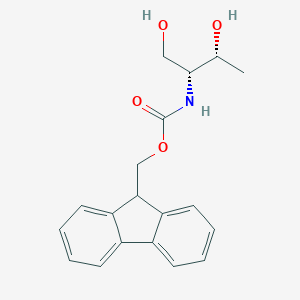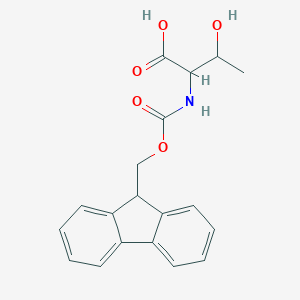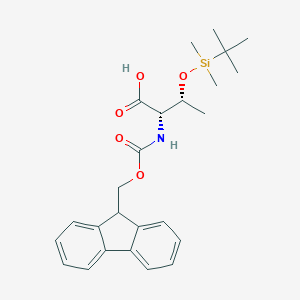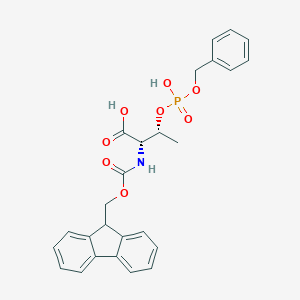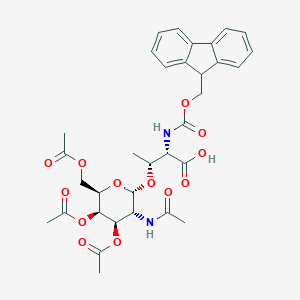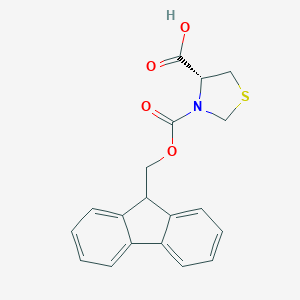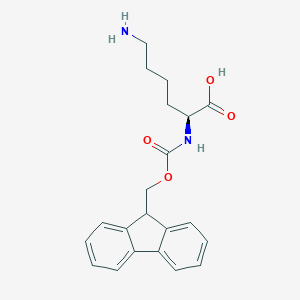
Fmoc-lys-OH
Übersicht
Beschreibung
Fmoc-lys-OH is a type of FMOC (9H-fluoren-9-ylmethoxycarbon) and N-IVDDE (1- (4,4-Dimethyl-2,6-dioxo-cyclohexylidene)-3-methyl-butyl) double protected amino acid (lysine). It plays a crucial role during peptide manufacturing . It is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis .
Synthesis Analysis
Fmoc-lys-OH is used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates. The differentially protected Fmoc-Lys- (Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described. A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis
The molecular structure of Fmoc-lys-OH is complex and involves several components. The structure, properties, spectra, suppliers and links for Fmoc-Lys (Me,Boc)-OH and Fmoc-Lys (Boc)-Oh have been provided .Chemical Reactions Analysis
Fmoc-lys-OH is involved in various chemical reactions. For instance, it is used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates . It is also used in the synthesis of protected amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-lys-OH are complex. The empirical formula is C21H24N2O4 . More detailed information about its physical and chemical properties can be found in the safety data sheet .Wissenschaftliche Forschungsanwendungen
-
Peptide Synthesis
- Fmoc-Lys-OH is used in the field of peptide synthesis . It is a starting material for novel side-chain modified lysine building blocks for Fmoc Solid Phase Peptide Synthesis (SPPS) .
- The method involves coupling Fmoc-Lys-OH with p-methylbenzhydrylamine (MBHA) resin .
- The outcomes of this application are the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts .
-
Biomedical Applications
- In the field of biomedicine , Fmoc-Lys-OH is used to create self-supporting hydrogels .
- The method involves the synthesis of six analogues of a series of synthetic hydrogel-forming amphiphilic cationic peptides, where the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .
- The outcomes include the creation of a more rigid hydrogel (G’ = 2526 Pa), which fully supports cell adhesion, survival, and duplication .
-
Drug Delivery
-
Protein Modification Analysis
-
Solid-Phase Synthesis
-
Synthesis of Branched Peptides
- In the field of peptide synthesis , Fmoc-Lys(Dde)-OH and Fmoc-Lys(Alloc)-OH are used .
- These lysine derivatives with an orthogonal side-chain protecting group have found broad applications in solid-phase peptide synthesis .
- They are widely used for the synthesis of branched peptides and peptides with reporters .
-
Synthesis of Bis-Naphthalene Diimide
-
Synthesis of Peptides with Reporters
Safety And Hazards
Zukünftige Richtungen
Fmoc-lys-OH has potential applications in the field of biomedical engineering. For instance, it has been used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates for cancer diagnosis and treatment . It also has potential applications in the field of peptide synthesis .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMPDOFHQWPI-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426671 | |
| Record name | FMOC-LYS-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-lys-OH | |
CAS RN |
105047-45-8 | |
| Record name | FMOC-LYS-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-6-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



